4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline
Description
4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline is a benzoxazine derivative characterized by a pyrazolo-benzoxazine core substituted with a 2-furyl group at position 2, a chloro group at position 9, and an N,N-dimethylaniline moiety at position 3.
Properties
CAS No. |
303107-09-7 |
|---|---|
Molecular Formula |
C22H20ClN3O2 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
4-[9-chloro-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C22H20ClN3O2/c1-25(2)16-8-5-14(6-9-16)22-26-19(13-18(24-26)21-4-3-11-27-21)17-12-15(23)7-10-20(17)28-22/h3-12,19,22H,13H2,1-2H3 |
InChI Key |
HQCKEOFGWSJNCL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CO4)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline typically involves multi-step reactions. The process begins with the preparation of the benzoxazin ring, followed by the introduction of the pyrazolo ring and the furyl group. The final step involves the chlorination of the benzoxazin ring and the introduction of the N,N-dimethylaniline group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and optimize the conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form a furanone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group can yield a furanone derivative, while reduction of the chloro group can produce a dechlorinated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Preliminary studies suggest that it may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The chloro-substituted benzoxazin ring can interact with enzymes or receptors, leading to changes in their activity. The furyl group may also play a role in binding to specific sites on proteins or nucleic acids. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Insights:
4-Pyridinyl () introduces a basic nitrogen, which may enhance hydrogen-bonding interactions in biological systems .
The phenyl group () maximizes hydrophobicity, likely improving binding to hydrophobic protein pockets .
Halogen Influence :
- The chloro substituent at position 9 is conserved across analogs, suggesting its critical role in structural stability or target binding .
Furyl Group Contribution :
- The 2-furyl group at position 2 (common in ) may engage in π-π stacking or dipole interactions, influencing receptor affinity .
Research Findings and Implications
While pharmacological data for the target compound are absent in the evidence, insights from analogs suggest:
- Synthetic Accessibility : The pyrazolo-benzoxazine core is amenable to diverse substitutions, enabling tailored modifications for drug discovery .
- Biological Potential: Structural features like the furyl group and chloro substituent are recurrent in bioactive molecules, hinting at possible antiviral or anticancer applications .
Biological Activity
4-[9-Chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound has the molecular formula C19H15ClN3O2 and a molecular weight of approximately 353.8 g/mol. Its structure features a unique arrangement of a furan ring and a pyrazolo-benzoxazine moiety, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H15ClN3O2 |
| Molecular Weight | 353.8 g/mol |
| Structural Features | Furan ring, pyrazolo-benzoxazine core |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Specifically:
- Bacterial Inhibition : Studies have shown that derivatives of benzoxazine compounds can inhibit the growth of various bacterial strains. For instance, certain synthesized benzoxazepine derivatives demonstrated notable activity against specific bacterial pathogens .
- Fungal Activity : Similar compounds have also been evaluated for antifungal properties. The presence of the furan and pyrazole groups is believed to enhance their efficacy against fungal infections .
Anticancer Properties
The compound's potential as an anticancer agent has been explored extensively:
- Mechanism of Action : It is hypothesized that the compound may exert its anticancer effects through the inhibition of specific enzymes involved in cancer cell proliferation and apoptosis .
- Case Studies : In vitro studies have demonstrated cytotoxicity against various cancer cell lines. For example, benzoxazine derivatives have been shown to inhibit tumor growth by modulating pro-inflammatory cytokines like IL-6 and TNF-α .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy:
- Cytokine Modulation : Research indicates that compounds with similar structures can reduce levels of inflammatory cytokines in cellular models, suggesting a mechanism through which they may alleviate inflammation .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for disease progression.
- Receptor Interaction : It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
- Cellular Process Disruption : The compound may interfere with essential cellular processes such as DNA replication and protein synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
